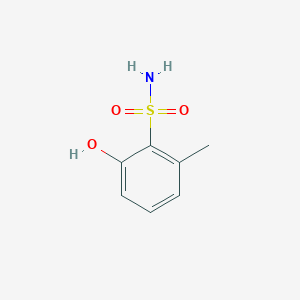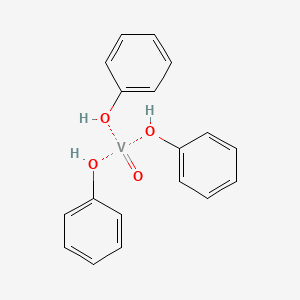
Oxotriphenoxyvanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotriphenoxyvanadium is a chemical compound with the molecular formula C18H15O4V It is a vanadium-based compound where the vanadium atom is coordinated with three phenoxy groups and one oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxotriphenoxyvanadium can be synthesized through the reaction of vanadium pentoxide (V2O5) with triphenol in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{V}_2\text{O}_5 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow 2 \text{VO}(\text{OC}_6\text{H}_5)_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Oxotriphenoxyvanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The phenoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as amines and phosphines.
Major Products:
Oxidation: Formation of vanadium(V) oxo complexes.
Reduction: Formation of vanadium(III) or vanadium(IV) complexes.
Substitution: Formation of new vanadium complexes with different ligands.
Aplicaciones Científicas De Investigación
Oxotriphenoxyvanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as vanadium-based ceramics and coatings.
Biological Studies: It is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to vanadium deficiency or imbalance.
Mecanismo De Acción
The mechanism of action of oxotriphenoxyvanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The oxo group and phenoxy ligands play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparación Con Compuestos Similares
Oxovanadium(IV) complexes: These compounds have similar coordination environments but differ in the oxidation state of vanadium.
Triphenoxyvanadium(III) complexes: These compounds have a lower oxidation state and different reactivity profiles.
Vanadium(V) oxo complexes: These compounds have a higher oxidation state and are often more reactive.
Uniqueness: Oxotriphenoxyvanadium is unique due to its specific coordination environment and the presence of both oxo and phenoxy ligands. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other vanadium compounds.
Propiedades
Número CAS |
30707-87-0 |
|---|---|
Fórmula molecular |
C18H18O4V |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
oxovanadium;phenol |
InChI |
InChI=1S/3C6H6O.O.V/c3*7-6-4-2-1-3-5-6;;/h3*1-5,7H;; |
Clave InChI |
HKIVJTYRVDBFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


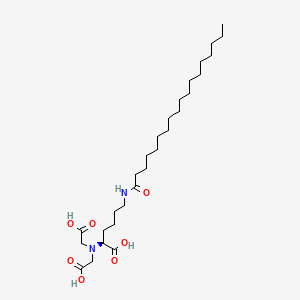
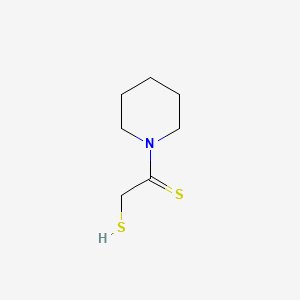
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
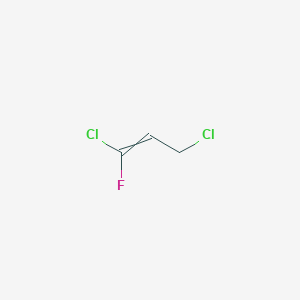

![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
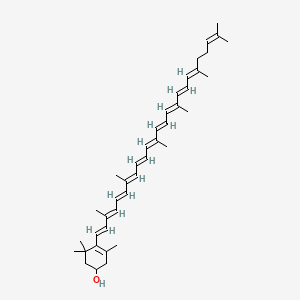
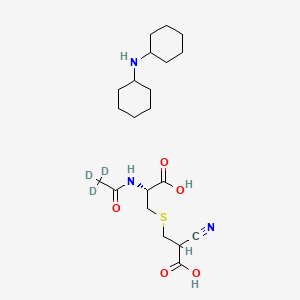
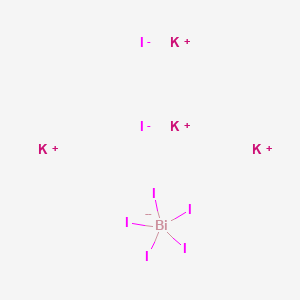
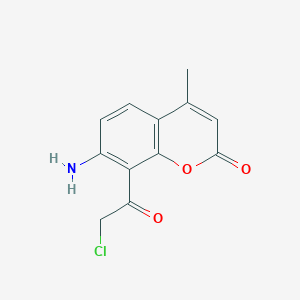
![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
